REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[C:13](OC(=O)C)(=[O:15])[CH3:14].[C:20]([O-])(O)=O.[Na+]>S(=O)(=O)(O)O>[C:13]([O:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:20])=[O:5])(=[O:15])[CH3:14] |f:2.3|
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Name
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2-hydroxy-5-iodo-3-methylbenzoate
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Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
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OC1=C(C(=O)[O-])C=C(C=C1C)I
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Name
|
|
Quantity
|
1.803 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
4.25 mmol
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Type
|
catalyst
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resultant orange solution was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with CHCl3 (3×30 mL)
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Type
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WASH
|
Details
|
The combined organic phases were washed with water (4×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C(=O)OC)C=C(C=C1C)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |